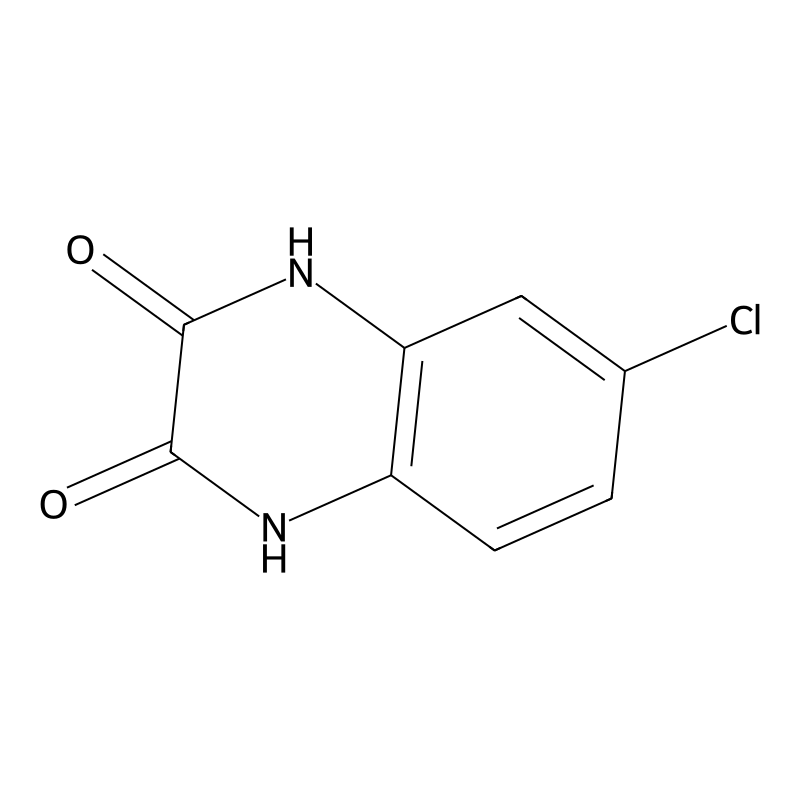6-Chloroquinoxaline-2,3-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
6-Chloroquinoxaline-2,3-diol is a heterocyclic compound with potential applications in various scientific fields. Research efforts have focused on its synthesis and characterization. Studies have reported different methods for its synthesis, including condensation reactions and ring-closing reactions. PubChem, National Institutes of Health: )
6-Chloroquinoxaline-2,3-diol is an organic compound with the molecular formula and a molecular weight of 196.59 g/mol. It features a chloro group at the 6-position and hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. This compound is known for its role in various biological activities, particularly in modulating pain through interactions with glycine receptors in the central nervous system .
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under basic conditions.
- Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
- Condensation Reactions: It can participate in condensation reactions to form more complex structures, often utilized in organic synthesis.
The compound exhibits significant biological activities:
- Pain Modulation: It acts as a glycine receptor antagonist, which is crucial in pain transmission pathways within the central nervous system .
- Antimicrobial Properties: Some studies suggest potential antimicrobial effects, making it a candidate for further pharmacological exploration.
- Neuroprotective Effects: There is evidence indicating that it may have neuroprotective properties, although more research is needed to fully understand its mechanisms.
Several methods exist for synthesizing 6-Chloroquinoxaline-2,3-diol:
- Cyclocondensation Reaction:
- Alternative Synthesis Approaches:
6-Chloroquinoxaline-2,3-diol has several applications:
- Pharmaceutical Development: Its ability to modulate glycine receptors makes it a candidate for developing analgesics or treatments for neurological disorders.
- Research Tool: Used in studies investigating synaptic transmission and receptor pharmacology due to its specific interactions with glycine receptors.
Research on interaction studies highlights:
- Glycine Receptor Binding: The compound's binding affinity for glycine receptors has been characterized, indicating its potential role as a therapeutic agent in pain management .
- Potential Drug Interactions: Preliminary studies suggest that it may interact with other pharmacological agents, necessitating further investigation into its safety profile and efficacy when used in combination therapies.
Several compounds are structurally similar to 6-Chloroquinoxaline-2,3-diol. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2,3-Dichloroquinoxaline | Similar quinoxaline ring | Two chlorine substituents enhancing reactivity |
| Quinoxaline | Basic structure | Lacks hydroxyl groups; primarily used as a scaffold |
| 6-Nitroquinoxaline | Nitro group instead of chloro | Exhibits different biological activities |
These compounds share structural motifs but differ significantly in their chemical behavior and biological activities.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








